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Abstract
Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of

several autoimmune diseases, including rheumatoid arthritis and atopic dermatitis.[1][2] Its

therapeutic efficacy stems from the targeted disruption of the JAK-STAT signaling pathway,

which is crucial for the mediation of inflammatory cytokine responses.[3][4] Understanding the

molecular interactions that govern upadacitinib's binding affinity and selectivity for JAK1 is

paramount for the rational design of next-generation inhibitors and for elucidating potential

resistance mechanisms. This technical guide provides a comprehensive, step-by-step workflow

for the molecular modeling and simulation of upadacitinib hemihydrate in complex with its

primary target, JAK1. We will delve into the theoretical underpinnings and practical execution of

homology modeling, molecular docking, and molecular dynamics (MD) simulations, offering

field-proven insights into the causality behind key methodological choices.

Introduction: The Rationale for Modeling
Upadacitinib
Upadacitinib functions as an ATP-competitive inhibitor, targeting the kinase domain of JAK1 to

block the phosphorylation and subsequent activation of Signal Transducer and Activator of

Transcription (STAT) proteins.[4][5] This inhibition effectively dampens the inflammatory

cascade driven by various cytokines.[1] While upadacitinib shows high selectivity for JAK1,
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understanding the subtle structural and dynamic differences across the JAK family (JAK1,

JAK2, JAK3, and TYK2) is a key challenge that molecular modeling can address.[6]

As of early 2026, a co-crystal structure of upadacitinib bound to JAK1 has not been deposited

in the Protein Data Bank (PDB).[6][7] This absence necessitates a computational approach,

beginning with the prediction of the binding pose through molecular docking, followed by an

evaluation of the complex's stability and dynamics via MD simulations. This guide will walk

through a robust protocol to generate a reliable model of the upadacitinib-JAK1 complex and

analyze its behavior at an atomistic level.

The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth

factors. The workflow below illustrates the mechanism and the point of inhibition by

upadacitinib.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

The Computational Workflow: A Structured
Overview
Our approach is a multi-stage process designed to build and validate a model of the

upadacitinib-JAK1 complex. Each step builds upon the last, increasing the level of detail and

confidence in the resulting model.
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Caption: A high-level overview of the molecular modeling and simulation workflow.
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Part 1: System Preparation
The foundation of any successful simulation is meticulous preparation of the input structures

and parameters. Garbage in, garbage out is the immutable law of computational science.

Receptor Structure Selection (JAK1)
Expert Rationale: The choice of the protein's starting structure is one of the most critical

decisions in the entire workflow. Since no upadacitinib-JAK1 co-crystal exists, we must select

an appropriate apo or ligand-bound structure. Key selection criteria include:

Resolution: Higher resolution (ideally < 2.5 Å) provides greater confidence in atomic

positions.[8]

Conformational State: Kinases exist in multiple conformations (e.g., DFG-in, DFG-out).

Selecting a structure with a conformation relevant to inhibitor binding (typically DFG-in for

ATP-competitive inhibitors) is crucial.[9]

Completeness: The structure should have minimal missing residues, especially within the

ATP-binding site.[8]

Co-crystallized Ligand: A structure bound to a ligand with a similar scaffold can provide a

more relevant binding pocket conformation than an apo structure.[10]

For this guide, we will use PDB ID: 4I5C, which is the Homo sapiens JAK1 kinase domain in

complex with an inhibitor, resolved at 2.10 Å.[11] This structure presents a well-defined ATP-

binding pocket in an active conformation suitable for docking ATP-competitive inhibitors like

upadacitinib.
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PDB ID Target Resolution (Å) Ligand
Rationale for
Use/Exclusion

4I5C JAK1 2.10
Small Molecule

Inhibitor

Selected. High

resolution,

complete binding

site, relevant

conformation.[11]

3EYG JAK1 2.00
Staurosporine

Analog

Good alternative,

but 4I5C has a

more distinct

inhibitor.[12]

6BBU JAK1 2.08 Compound 25

High quality, but

a different

inhibitor scaffold.

[13]

2B7A JAK2 1.80 Staurosporine

Not JAK1;

however, useful

for structural

overlays and

selectivity

studies.[14]

Ligand Preparation (Upadacitinib Hemihydrate)
The 3D coordinates for upadacitinib can be obtained from the PubChem database (CID

58557659).[2] The input for this workflow is the single upadacitinib molecule.

Expert Rationale (Handling the Hemihydrate): The user prompt specifies "upadacitinib
hemihydrate." In a standard MD simulation setup with explicit solvent (i.e., surrounding the

protein-ligand complex with a box of water molecules), the single water molecule from the

hemihydrate crystal structure is inconsequential. We remove it during ligand preparation

because the system will be fully solvated later. Including it would be redundant and could

introduce artifacts if not placed correctly. The focus is on the behavior of the drug molecule

itself within the solvated active site.
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Protocol: Ligand Preparation

Download Structure: Download the 3D SDF file for upadacitinib from PubChem (CID

58557659).

Convert Format: Use a tool like Open Babel to convert the SDF file to MOL2 format. This

format is required by many parameterization tools.

Add Hydrogens & Check Protonation: Ensure all hydrogen atoms are explicitly present and

that the protonation states of functional groups are correct for a physiological pH of ~7.4.

Tools like UCSF Chimera or Schrödinger's Maestro can assist with this.

Ligand Force Field Parameterization
Expert Rationale: Standard biomolecular force fields (like CHARMM or AMBER) do not contain

parameters for drug molecules. We must generate these parameters to accurately describe the

molecule's internal energy (bond lengths, angles, dihedrals) and its non-bonded interactions

(van der Waals, electrostatics). Failure to do so will result in a physically unrealistic simulation.

The CHARMM General Force Field (CGenFF) is an excellent resource for parametrizing drug-

like molecules for use with the CHARMM force field.[3][15]

Protocol: Generating Parameters with CGenFF

Prepare Input: Ensure the upadacitinib.mol2 file is ready.

Submit to CGenFF Server: Upload the upadacitinib.mol2 file to the online CGenFF server.

The server will perform atom typing and assign parameters and charges by analogy to

existing parameters.[16]

Analyze Output: The server returns a parameter file (often in .str format). Crucially, it

provides "penalty" scores for the assigned parameters. High penalties indicate that the

analogy is poor, and those parameters may require manual refinement for high-accuracy

studies. For this workflow, we will proceed, assuming penalties are within an acceptable

range for initial screening.

Part 2: Molecular Docking
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With prepared structures, we can now predict the binding pose of upadacitinib in the JAK1

active site.

Expert Rationale: Molecular docking algorithms explore a vast conformational space to find

favorable binding orientations of a ligand to a receptor.[17] The output is a set of poses ranked

by a scoring function, which estimates the binding affinity. This step is essential as it provides

the starting coordinates for our MD simulation. We will use AutoDock Vina, a widely used and

efficient docking program.

Protocol: Docking with AutoDock Vina

Prepare Receptor: Using AutoDock Tools or a similar program, convert the cleaned JAK1

PDB file to the PDBQT format, which adds polar hydrogens and assigns partial charges.

Prepare Ligand: Convert the parameterized upadacitinib.mol2 file to the PDBQT format.

Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire ATP-

binding site. A common strategy is to center the box on the co-crystallized ligand from the

template PDB (4I5C) and ensure its dimensions (e.g., 25x25x25 Å) are sufficient to allow

rotational and translational freedom for upadacitinib.

Run Vina: Execute the docking run.

Analyze Poses: The top-ranked pose is typically selected for the next stage. Critical analysis

involves checking for key interactions known to be important for JAK inhibitors, such as

hydrogen bonds with the hinge region residues (e.g., Glu957, Leu959).[7] Published studies

show upadacitinib forming three hydrogen bonds with JAK1.[1][5]

Part 3: Molecular Dynamics (MD) Simulation &
Analysis
MD simulations provide a "computational microscope," allowing us to observe the dynamic

behavior of the upadacitinib-JAK1 complex over time.

Expert Rationale: While docking provides a static snapshot, the biological reality is dynamic.

MD simulations solve Newton's equations of motion for every atom in the system, revealing

how the complex fluctuates, how water molecules mediate interactions, and providing a more
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rigorous assessment of binding stability.[18] We will use GROMACS, a high-performance and

popular MD engine.[19]

MD Simulation Setup
Protocol: System Building with GROMACS

Combine Protein-Ligand: Create a single PDB file containing the coordinates of JAK1 and

the selected docked pose of upadacitinib.

Choose Force Field: Select a protein force field compatible with the ligand parameters (e.g.,

CHARMM36m).

Create Topology: Use GROMACS's pdb2gmx tool to generate the protein topology. Manually

edit the master topology file to include the upadacitinib parameter file (.itp) generated from

the CGenFF output.

Define Simulation Box: Create a periodic simulation box (e.g., a cubic box with 1.0 nm

distance from the protein to the edge).

Solvation: Fill the box with an explicit water model (e.g., TIP3P).

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a

physiological salt concentration (~0.15 M).

Equilibration and Production MD
Expert Rationale: The prepared system is an artificial construct and must be relaxed before

collecting data. Equilibration ensures the temperature and pressure stabilize to the desired

values and removes any steric clashes introduced during the setup. This is typically a two-step

process.

Protocol: Simulation Execution

Energy Minimization: Perform a steepest descent energy minimization to relax the system.

NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles,

Volume, and Temperature (NVT ensemble). This allows the solvent to equilibrate around the
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protein and ligand, which are typically held in place with position restraints.

NPT Equilibration: Perform a longer simulation (e.g., 5-10 ns) at constant Number of

particles, Pressure, and Temperature (NPT ensemble). This adjusts the box density to the

correct value while keeping position restraints on the protein backbone and ligand.

Production MD: Remove the position restraints and run the production simulation for a

duration sufficient to observe the desired phenomena (e.g., 100-500 ns).

Trajectory Analysis
Once the simulation is complete, the resulting trajectory must be analyzed to extract

meaningful biological insights.

1. Root Mean Square Deviation (RMSD):

Purpose: Measures the stability of the protein backbone and the ligand's pose over time. A

stable RMSD that plateaus indicates the system has reached equilibrium.[20]

Interpretation: A low, stable RMSD for the ligand (< 3 Å) suggests a stable binding pose.

Large fluctuations may indicate instability or sampling of multiple binding modes.

2. Root Mean Square Fluctuation (RMSF):

Purpose: Measures the fluctuation of individual residues.

Interpretation: High RMSF values in loops indicate flexibility, while low values in alpha-

helices and beta-sheets indicate rigidity. Comparing the RMSF of the apo-protein vs. the

complex can reveal regions where binding induces rigidity or flexibility.[1]

3. Hydrogen Bond Analysis:

Purpose: To monitor the formation and breaking of specific hydrogen bonds over time.

Interpretation: The persistence of key hydrogen bonds (e.g., with the hinge region)

throughout the simulation provides strong evidence for their importance in binding affinity.[1]

Binding Free Energy Calculation
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Expert Rationale: Scoring functions in docking are fast but approximate. Methods like

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate,

albeit computationally expensive, end-state method to estimate the binding free energy from

MD snapshots.[7]

The table below presents example data synthesized from published computational studies on

upadacitinib, illustrating the type of quantitative insights that can be derived.[1][7]
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Metric JAK1 JAK2 JAK3 TYK2
Interpretati
on

Docking

Score (Vina,

kcal/mol)

-9.4 -9.1 -9.6 -10.9

Lower scores

suggest

better affinity.

Vina scores

do not always

correlate

perfectly with

experimental

selectivity.[1]

MM/PBSA

ΔG bind

(kcal/mol)

-48.5 -42.1 -45.3 -35.8

More

negative

values

indicate

stronger

binding. This

data aligns

better with

JAK1

selectivity.[1]

[7]

Ligand

RMSD (Å,

avg.)

1.5 ± 0.3 1.8 ± 0.4 1.7 ± 0.5 2.5 ± 0.8

Lower RMSD

suggests a

more stable

binding pose

in JAK1.

Key H-Bonds

Occupancy

(%)

E957 (95%),

L959 (88%)

E930 (90%),

L932 (75%)

E903 (85%),

L905 (80%)

V981 (60%) High

occupancy of

hinge region

H-bonds

confirms a

canonical

kinase

inhibitor
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binding

mode.[1]

Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded workflow for the molecular

modeling of the upadacitinib-JAK1 complex. By combining homology-based receptor selection,

robust ligand parameterization, molecular docking, and extensive molecular dynamics

simulations, researchers can generate valuable, atomistic-level insights into the mechanisms of

selective JAK1 inhibition. The analyses described, such as RMSD, RMSF, and MM/PBSA

calculations, provide quantitative metrics to assess binding stability and affinity, explaining the

experimental selectivity of upadacitinib.[1][7]

These computational models serve as powerful platforms for future research, including the

design of novel inhibitors with improved potency or altered selectivity profiles, the investigation

of potential resistance mutations, and the exploration of allosteric modulation sites. As

computational resources and force field accuracy continue to improve, such in silico methods

will become ever more integral to the drug discovery and development pipeline.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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